N-({4-allyl-5-[(3,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzenesulfonamide
Description
N-({4-allyl-5-[(3,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzenesulfonamide is a 1,2,4-triazole derivative with a complex substitution pattern. Its structure features:
- 5-(3,4-dichlorobenzyl)sulfanyl: Introduces electron-withdrawing chlorine atoms, increasing lipophilicity and influencing binding affinity.
- 3-(4-chlorobenzenesulfonamidomethyl): A sulfonamide group linked via a methyl bridge, contributing to hydrogen-bonding capabilities and structural rigidity.
This compound’s design aligns with the pharmacological relevance of 1,2,4-triazole derivatives, which are known for their biological activities, particularly due to the –N–C–S moiety . Structural characterization of such compounds often relies on X-ray crystallography, with tools like the SHELX suite being critical for refinement and analysis .
Properties
IUPAC Name |
4-chloro-N-[[5-[(3,4-dichlorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl3N4O2S2/c1-2-9-26-18(11-23-30(27,28)15-6-4-14(20)5-7-15)24-25-19(26)29-12-13-3-8-16(21)17(22)10-13/h2-8,10,23H,1,9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTUMKWMEYUEPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC2=CC(=C(C=C2)Cl)Cl)CNS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl3N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-allyl-5-[(3,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzenesulfonamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents under controlled conditions.
Introduction of the Dichlorobenzyl Sulfanyl Group: This step involves the nucleophilic substitution of a suitable dichlorobenzyl halide with a thiol group, forming the sulfanyl linkage.
Attachment of the Allyl Group: The allyl group is introduced via an alkylation reaction, often using allyl bromide in the presence of a base.
Sulfonamide Formation: The final step involves the reaction of the intermediate compound with 4-chlorobenzenesulfonyl chloride in the presence of a base to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the triazole ring or the sulfonamide group, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Solvents: Dimethyl sulfoxide, acetonitrile, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while nucleophilic substitution at the sulfanyl group can introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s potential as an enzyme inhibitor or receptor modulator is of interest. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, N-({4-allyl-5-[(3,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzenesulfonamide is investigated for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the dichlorobenzyl sulfanyl group are key functional groups that facilitate binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Comparative Insights
Electronic and Steric Effects
Functional Group Diversity
- Sulfonamide vs. Hydrazide : The target compound’s sulfonamide group (present in and ) is more acidic and rigid compared to the hydrazide moiety in , which may influence pharmacokinetic properties like metabolic stability.
- Methoxy vs. Chloro Substituents : The 3,4,5-trimethoxyphenyl group in enhances solubility via methoxy’s electron-donating effects, contrasting with the chloro groups in the target compound, which prioritize lipophilicity.
Research Findings and Implications
- Synthetic Accessibility : The allyl and sulfanyl groups in the target compound suggest straightforward synthetic routes, similar to those for and , often involving nucleophilic substitution or Suzuki coupling .
- Crystallographic Data : Structural validation of these compounds typically employs SHELX programs for refinement, ensuring accuracy in bond lengths and angles .
- Structure-Activity Relationships (SAR): Chlorine atoms at the benzyl position (target compound) may enhance target affinity but increase toxicity risks compared to fluorine ().
Biological Activity
N-({4-allyl-5-[(3,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzenesulfonamide is a synthetic compound belonging to the class of 1,2,4-triazoles. This compound is characterized by its complex structure, which includes an allyl group, a triazole ring, and a dichlorobenzyl moiety. The unique combination of these structural features contributes to its diverse biological activities, particularly in antimicrobial and anticancer applications.
- Molecular Formula : C19H17Cl3N4O2S2
- Molecular Weight : 503.85 g/mol
- CAS Number : Not specified in the search results
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. The following key biological activities have been noted:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism of action is believed to involve the inhibition of critical enzymes necessary for microbial survival, leading to cell death.
- Antifungal Activity : Similar to its antibacterial effects, this compound has shown efficacy against certain fungal species. The presence of the triazole ring is particularly important for its antifungal activity.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by interfering with specific cellular pathways involved in cell cycle regulation and apoptosis.
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with molecular targets within cells that are vital for survival and proliferation:
- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for nucleic acid synthesis or metabolic processes in pathogens.
Research Findings and Case Studies
Several studies have focused on the biological activity of triazole derivatives similar to this compound:
| Study | Findings |
|---|---|
| Study 1 | Identified significant antibacterial activity against E. coli and S. aureus with low MIC values (minimum inhibitory concentration). |
| Study 2 | Demonstrated antifungal effects against Candida species with IC50 values indicating effective growth inhibition. |
| Study 3 | Showed cytotoxic effects on various cancer cell lines with promising selectivity indexes compared to normal cells. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
